molecular formula C4H4N2O4S2 B3367378 5-Nitrothiophene-2-sulfonamide CAS No. 17510-82-6

5-Nitrothiophene-2-sulfonamide

Cat. No.: B3367378
CAS No.: 17510-82-6
M. Wt: 208.2 g/mol
InChI Key: IDJMUFYNVVEAIS-UHFFFAOYSA-N
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Description

5-Nitrothiophene-2-sulfonamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The nitro group at the 5-position and the sulfonamide group at the 2-position make this compound particularly interesting for various applications in medicinal and industrial chemistry .

Mechanism of Action

Target of Action

The primary target of 5-Nitrothiophene-2-sulfonamide is bacterial growth . It acts as a bacterial growth inhibitor, with its effectiveness being superior to that of sulfanilamide .

Mode of Action

This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s interaction with its targets results in the prevention of intracellular folic acid biosynthesis .

Biochemical Pathways

The compound affects the folic acid metabolism cycle, a crucial pathway in bacterial growth . By inhibiting the synthesis of folic acid, it disrupts the normal functioning of the bacteria, leading to growth inhibition .

Pharmacokinetics

It is known that the compound is a solid and should be stored at room temperature

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . Specifically, it has been found to be more inhibitory than the corresponding 5- and 4-amino compounds, with the 5-nitro compound being bactericidal at very low concentrations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of sulfonamides and other antibiotics in the environment has raised concerns about the potential spread of antimicrobial resistance . Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophene-2-sulfonamide typically involves the nitration of thiophene followed by sulfonation. One common method is the nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 5-position. This is followed by sulfonation using chlorosulfonic acid to introduce the sulfonamide group at the 2-position .

Industrial Production Methods: Industrial production of this compound often involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nitrothiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Nitrothiophene-2-carboxamide
  • 5-Nitrothiophene-2-sulfonic acid
  • 5-Nitrothiophene-2-carbaldehyde

Comparison: 5-Nitrothiophene-2-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. Compared to 5-Nitrothiophene-2-carboxamide, it has different solubility and reactivity profiles. The sulfonamide group also makes it more suitable for certain medicinal applications compared to the carboxamide or carbaldehyde derivatives .

Properties

IUPAC Name

5-nitrothiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4S2/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H,(H2,5,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJMUFYNVVEAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400118
Record name 5-nitrothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17510-82-6
Record name 5-nitrothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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